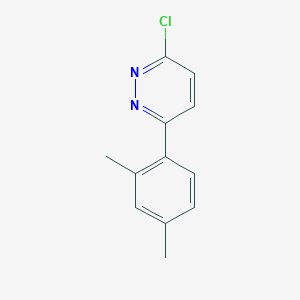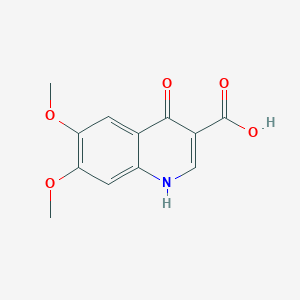
7-羟基-4-甲基-1-茚酮
描述
7-Hydroxy-4-methyl-1-indanone is a product used for proteomics research . It is a derivative of 1-indanone , which is a benzo-fused ketone .
Synthesis Analysis
The synthesis of 7-Hydroxy-4-methyl-1-indanone has been reported in various studies . For instance, one method involves the reaction of 4 with polyphosphoric acid at 70°C, which affords the methyl ether of the required 1-indanone. Its 1H, 13C NMR and MS data clearly indicate it to be 4-methoxy-7-methyl-1-indanone .Molecular Structure Analysis
The molecular formula of 7-Hydroxy-4-methyl-1-indanone is C10H10O2 . Its molecular weight is 162.19 . The SMILES string representation is Cc1ccc(O)c2C(=O)CCc12 .Chemical Reactions Analysis
Various chemical reactions involving 7-Hydroxy-4-methyl-1-indanone have been reported . For example, one study describes the conversion of 7-methyl substituted 1-indanone to 4,6-dibromo-5-hydroxy-1-indanone in the presence of a Lewis acid .Physical and Chemical Properties Analysis
7-Hydroxy-4-methyl-1-indanone is a solid substance . Its melting point is between 109-112 °C .科学研究应用
活性和结构研究
7-羟基-1-茚酮,一种与7-羟基-4-甲基-1-茚酮密切相关的化合物,已被研究其活性和结构特性。研究表明,它在热力学上比其异构体更稳定,并表现出强烈的分子内氢键作用。这种性质对分子内质子转移不利,表明其具有独特的化学稳定性和在材料科学和分子工程中的各种应用潜力 (Ribeiro da Silva & Ribeiro da Silva, 2020)。
分子和电子结构
在另一项研究中,7-羟基-1-茚酮在碱催化缩合反应中未如预期地发生反应,而是形成了不同的盐。这为其分子和电子结构提供了见解,这对于设计合成化学中的特定反应可能很重要 (Sigalov, Shainyan, & Sterkhova, 2016)。
激发态分子内质子转移(ESIPT)
7-羟基-1-茚酮已被用于研究激发态分子内质子转移(ESIPT),从而在光发生技术中具有潜在应用。对其分子结构的修改导致在单个ESIPT系统中产生白光,可应用于有机发光二极管 (Tang et al., 2011)。
抗氧化和抗菌活性
从蓝藻Nostoc commune中分离出的7-羟基-1-茚酮衍生物4-羟基-7-甲基-1-茚酮显示出抗菌活性,突显了其在医药应用中的潜力 (Kamat, Menezes, Siddhaye, & Paknikar, 2008)。
安全和危害
作用机制
Target of Action
A related compound, 4-hydroxy-7-methyl-1-indanone, has been shown to exhibit antibacterial activity
Mode of Action
The exact mode of action of 7-Hydroxy-4-methyl-1-indanone is currently unknown due to the lack of specific studies on this compound . More research is needed to elucidate the precise interactions between 7-Hydroxy-4-methyl-1-indanone and its targets.
Biochemical Pathways
Given the antibacterial activity of related compounds, it’s possible that 7-Hydroxy-4-methyl-1-indanone may interfere with pathways essential for bacterial growth and survival
Result of Action
Given the antibacterial activity of related compounds, it’s possible that 7-Hydroxy-4-methyl-1-indanone may exert similar effects, potentially leading to the inhibition of bacterial growth.
生化分析
Biochemical Properties
7-Hydroxy-4-methyl-1-indanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adrenergic receptors, which are metabotropic receptors located on cell membranes and stimulated by catecholamines such as adrenaline and noradrenaline . These interactions can influence various physiological responses, including heart rate and blood pressure regulation.
Cellular Effects
The effects of 7-Hydroxy-4-methyl-1-indanone on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit cytotoxic activities, which can be beneficial in targeting cancer cells . Additionally, it can affect the expression of specific genes involved in cell growth and apoptosis.
Molecular Mechanism
At the molecular level, 7-Hydroxy-4-methyl-1-indanone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been used in the synthesis of naturally occurring compounds like cephanolides A–D, where it undergoes multistep reactions involving enzyme-mediated transformations . These interactions can result in changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxy-4-methyl-1-indanone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained cytotoxic effects on certain cell types.
Dosage Effects in Animal Models
The effects of 7-Hydroxy-4-methyl-1-indanone vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity. For example, studies have indicated that high doses of the compound can cause adverse effects such as liver toxicity and oxidative stress . It is essential to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
7-Hydroxy-4-methyl-1-indanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have different biological activities . These metabolic processes can influence the overall effect of the compound on cellular function and health.
Transport and Distribution
The transport and distribution of 7-Hydroxy-4-methyl-1-indanone within cells and tissues are critical for its activity. It can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to particular organelles or compartments, affecting its accumulation and activity . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 7-Hydroxy-4-methyl-1-indanone can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it may affect mitochondrial function and energy production . These localization patterns are crucial for understanding the compound’s overall impact on cellular health.
属性
IUPAC Name |
7-hydroxy-4-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4,11H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEWVKMVYBQMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)C2=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498202 | |
| Record name | 7-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67901-82-0 | |
| Record name | 7-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-4-methyl-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


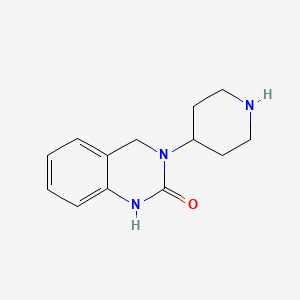
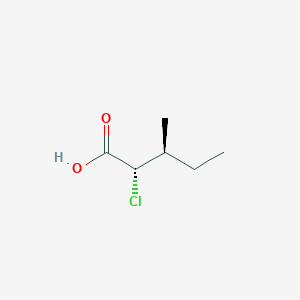
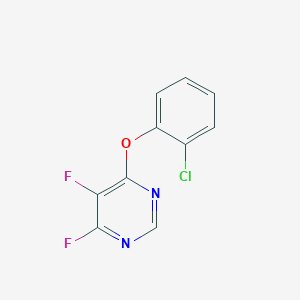
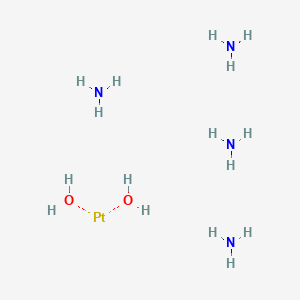


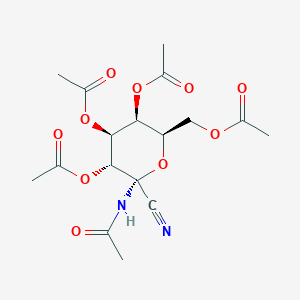
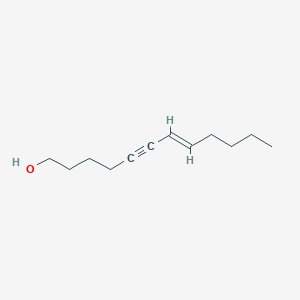
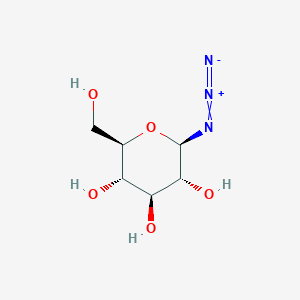
![6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B1366994.png)


